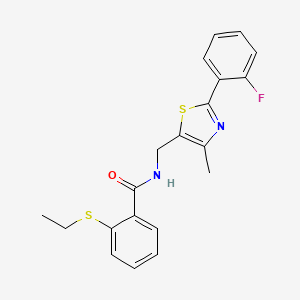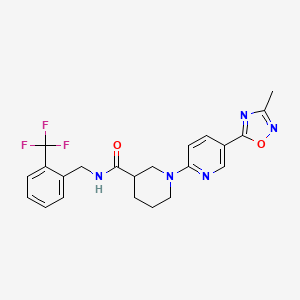![molecular formula C13H10F3NS B2914099 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 861210-28-8](/img/structure/B2914099.png)
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound that features a unique fusion of a thieno ring with a quinoline structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both a trifluoromethyl group and a methyl group on the quinoline ring enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno Ring: Starting from a suitable thiophene derivative, the thieno ring is constructed through cyclization reactions.
Quinoline Ring Formation: The quinoline ring is then synthesized by reacting the thieno derivative with appropriate reagents such as aniline derivatives under acidic or basic conditions.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced via electrophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while trifluoromethylation can be done using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl and methyl groups can be replaced or modified using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline exerts its effects involves interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, modulate receptor function, and intercalate into DNA, disrupting cellular processes.
類似化合物との比較
Similar Compounds
4-Methylquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
6-Trifluoromethylquinoline: Lacks the methyl group, affecting its chemical properties and applications.
2,3-Dihydrothieno[3,2-c]quinoline: Lacks both the methyl and trifluoromethyl groups, making it less reactive.
Uniqueness
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is unique due to the combined presence of the methyl and trifluoromethyl groups, which enhance its chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c1-7-8-5-6-18-12(8)9-3-2-4-10(11(9)17-7)13(14,15)16/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANQLWDUWSXNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=CC=C(C3=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)

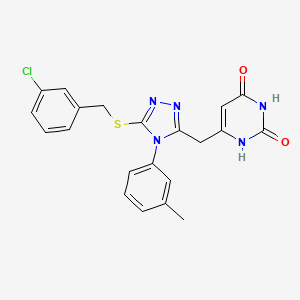
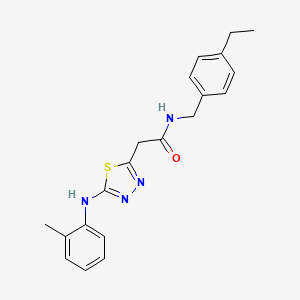
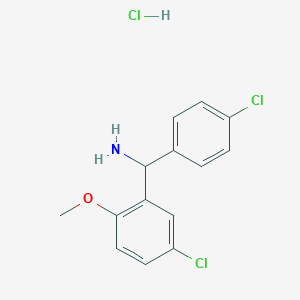


![5-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2914029.png)
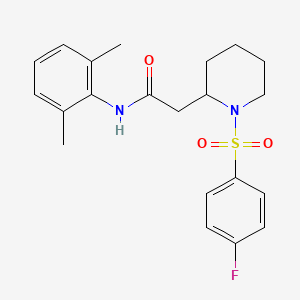
![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B2914033.png)
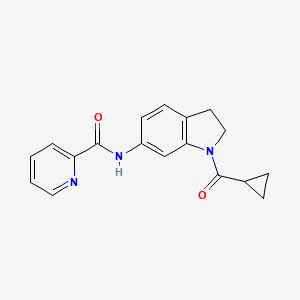
![(2S)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2914036.png)
